

Pentoxifyverine Citrate: A Technical Guide to its Sigma-1 Receptor Agonist Activity

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Compound of Interest

Compound Name: *Pentoxifyverine citrate*

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Abstract

Pentoxifyverine, also known as carbetapentane, is a non-opioid antitussive agent that has been identified as a potent agonist of the sigma-1 (σ_1) receptor. This technical guide provides an in-depth overview of the binding characteristics, functional activity, and associated signaling pathways of **pentoxifyverine citrate** at the σ_1 receptor. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development. This document includes a summary of quantitative binding data, detailed experimental protocols for assessing sigma-1 receptor interactions, and visualizations of the relevant signaling cascades.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ_1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). [1] It is a 223-amino acid protein that is distinct from other mammalian proteins and plays a crucial role in cellular stress responses and signal transduction. [2] The σ_1R is involved in a variety of physiological processes, including the modulation of ion channels, neurotransmitter release, and cellular survival pathways. [3] Its activation by agonist ligands has been shown to have neuroprotective, anti-amnesic, and antidepressant effects, making it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders.

Pentoxyverine Citrate Binding Affinity for Sigma Receptors

Pentoxyverine citrate has been characterized as a potent ligand for the sigma-1 receptor, with a lower affinity for the sigma-2 (σ_2) receptor subtype. The binding affinity is typically quantified by the inhibition constant (K_i), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

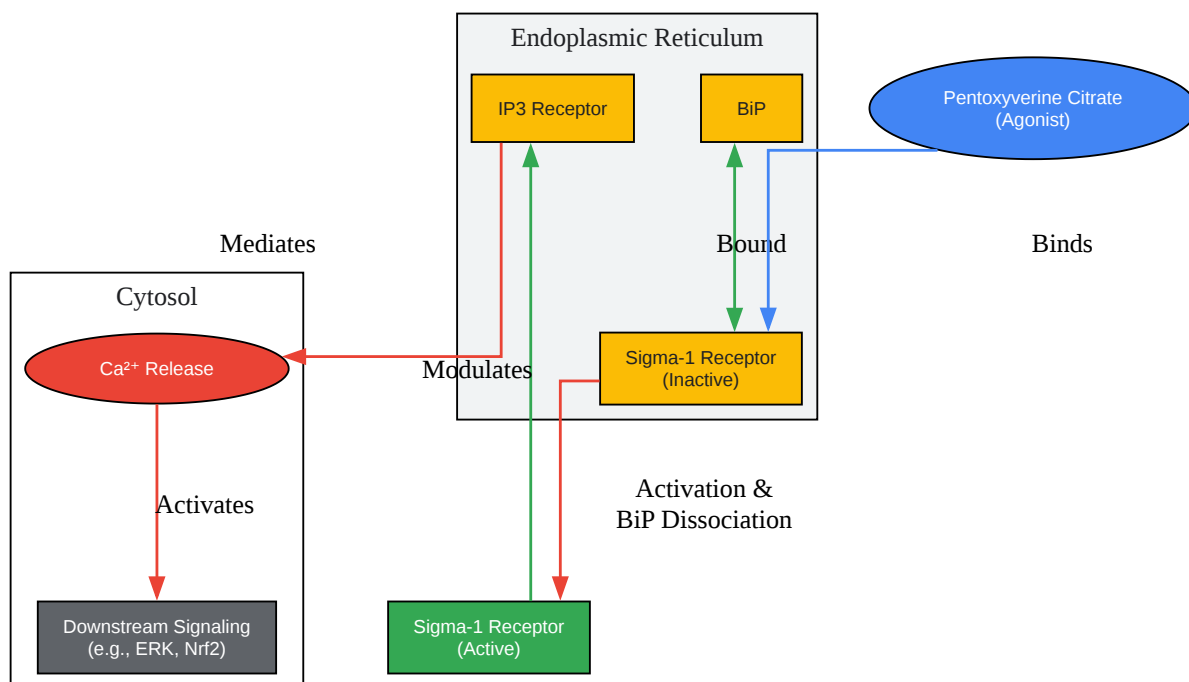
| Ligand | Receptor Subtype | Tissue/Preparation | K_i (nM) | Reference |
|---------------------------------|------------------|---------------------------|------------|-----------|
| Pentoxyverine (Carbetapentane) | σ_1 | - | 41 | [4][5] |
| Pentoxyverine (Carbetapentane) | σ_2 | - | 894 | [4][5] |
| Pentoxyverine (Carbetapentane) | σ_1 | Guinea-pig brain membrane | 75 | [4][5] |

Functional Agonist Activity of Pentoxyverine Citrate

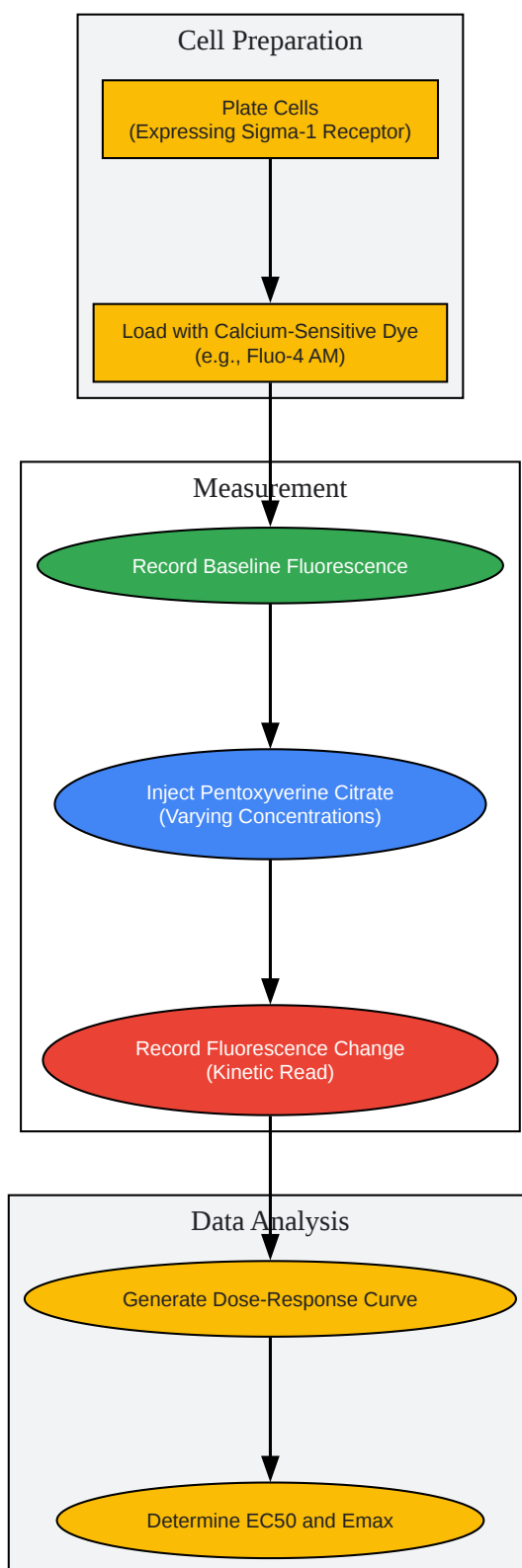
Pentoxyverine has been functionally characterized as a sigma-1 receptor agonist. Its antitussive (cough-suppressing) effects are attributed to this agonist activity.[6] In preclinical models, the antitussive action of pentoxyverine can be reversed by the administration of a selective sigma-1 receptor antagonist, confirming its mechanism of action.[6] While specific in vitro functional potency values such as EC50 (half-maximal effective concentration) are not readily available in the public literature, its agonist properties have been demonstrated through its ability to modulate ion channel activity in a sigma-1 receptor-dependent manner. For instance, pentoxyverine has been used as a sigma-1 agonist to study the inhibition of acid-sensing ion channel 1a (ASIC1a)-induced calcium influx in cortical neurons.[7]

Sigma-1 Receptor Signaling Pathways Modulated by Pentoxyverine Citrate

As a sigma-1 receptor agonist, pentoxyverine is proposed to initiate a cascade of intracellular signaling events. The canonical pathway of sigma-1 receptor activation involves its dissociation from the binding immunoglobulin protein (BiP), an ER chaperone. This dissociation allows the activated sigma-1 receptor to interact with and modulate various downstream effectors.







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